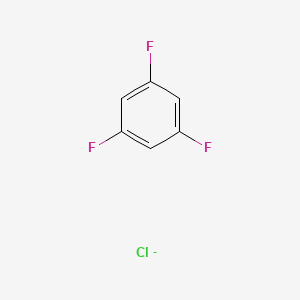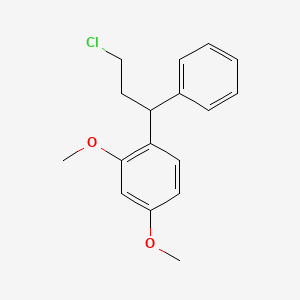
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is an organic compound that belongs to the class of benzene and substituted derivatives. This compound is characterized by the presence of a chloro-substituted phenylpropyl group attached to a dimethoxybenzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene typically involves the reaction of 3-chloro-1-phenylpropan-1-ol with 1,3-dimethoxybenzene under specific conditions. One common method involves the use of a lipase CALB as a biological resolution catalyst and acidic resin as a racemic catalyst to perform dynamic kinetic resolution . The reaction conditions are mild, environmentally friendly, and result in high product yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-Chloro-1-phenylpropan-1-ol
- 3-Chloro-1-phenyl-1-propanone
- 3-Chloro-1-phenyl-1-propyne
Uniqueness
4-(3-Chloro-1-phenylpropyl)-1,3-dimethoxybenzene is unique due to its specific structural features, such as the presence of both chloro and dimethoxy groups. These features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C17H19ClO2 |
|---|---|
分子量 |
290.8 g/mol |
IUPAC名 |
1-(3-chloro-1-phenylpropyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C17H19ClO2/c1-19-14-8-9-16(17(12-14)20-2)15(10-11-18)13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3 |
InChIキー |
BBNJQIVEWRYXFC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C(CCCl)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-N-[(2-methoxynaphthalen-1-yl)methyl]acetamide](/img/structure/B12520634.png)
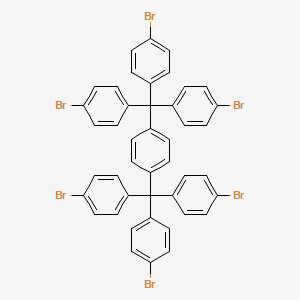
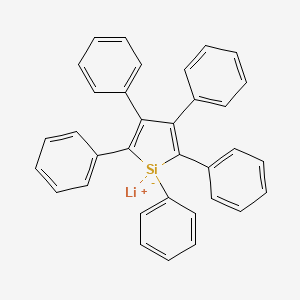
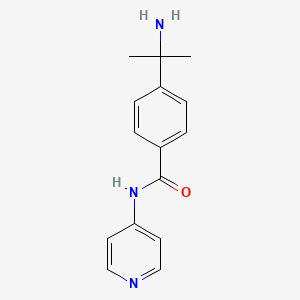
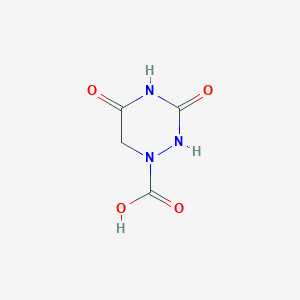
![(1R)-8-Methyl-8-azabicyclo[3.2.1]oct-3-ene-2-carboxylic acid](/img/structure/B12520666.png)
![1-(2-Hydroxyphenyl)-3-[5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]prop-2-en-1-one](/img/structure/B12520672.png)
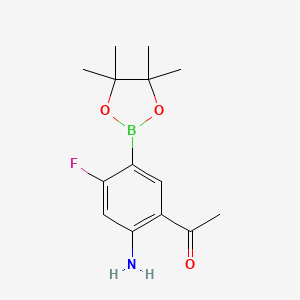
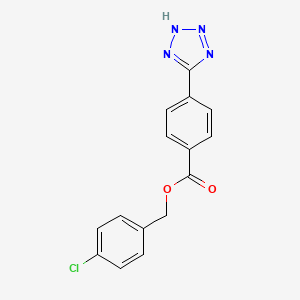

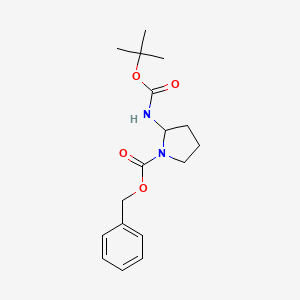
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)
